1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one
CAS No.: 2189500-17-0
Cat. No.: VC6003541
Molecular Formula: C13H13FN4O2
Molecular Weight: 276.271
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2189500-17-0 |
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Molecular Formula | C13H13FN4O2 |
Molecular Weight | 276.271 |
IUPAC Name | 2-(4-fluorophenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Standard InChI | InChI=1S/C13H13FN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-15-5-6-16-18/h1-6,11H,7-9H2 |
Standard InChI Key | JTWPLVNHQYZPFA-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)COC2=CC=C(C=C2)F)N3N=CC=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one, delineates its core structure:
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An azetidine ring (4-membered nitrogen-containing heterocycle) substituted at position 3 with a 2H-1,2,3-triazol-2-yl group.
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The azetidine’s nitrogen at position 1 is linked to a 2-(4-fluorophenoxy)ethan-1-one moiety, comprising a ketone-bearing ethyl chain bridged to a 4-fluorophenoxy aromatic system .
This architecture positions the molecule within a class of nitrogen-rich heterocycles known for their conformational rigidity and bioisosteric potential in drug design .
Stereochemical Considerations
The azetidine ring introduces stereochemical complexity, though current data from analogs like 1-[1-(azetidin-3-yl)triazol-4-yl]-2-(2-chloro-3-fluorophenyl)ethanone (PubChem CID: 116590735) suggest achiral configurations in similar systems . Computational models predict a planar triazole ring and a puckered azetidine, enabling diverse intermolecular interactions .
Synthesis and Derivative Development
Synthetic Pathways
While no explicit synthesis for this compound is documented, patent EP1765789A1 outlines methods for analogous structures, typically involving:
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Azetidine Functionalization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole moiety onto azetidine .
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Ethanone Coupling: Nucleophilic aromatic substitution (SNAr) between 4-fluorophenol and α-chloroethyl ketone intermediates .
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Amide Bond Formation: Condensation of the azetidine-triazole amine with activated ketone derivatives .
A representative synthetic route might proceed as follows:
Structural Analogues and SAR Insights
Key analogues from PubChem and patent WO2014060113A1 highlight critical structure-activity relationships (SAR):
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Triazole Position: 2H-1,2,3-triazol-2-yl substitution (vs. 1H-isomers) enhances metabolic stability, as seen in AKOS039828523 (PubChem CID: 131701911) .
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Fluorophenoxy Group: The 4-fluorine atom improves lipophilicity (logP ~3.5) and membrane permeability, aligning with data for D323-0318 (logP 3.5) .
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Azetidine Ring: Smaller ring size compared to piperidine derivatives reduces steric hindrance, favoring target engagement in kinase inhibition .
Physicochemical and Computational Properties
Molecular Descriptors
Based on structurally related compounds, the following properties are extrapolated:
The compound’s moderate logP suggests balanced hydrophilicity-lipophilicity, suitable for oral bioavailability. A polar surface area >70 Ų aligns with CNS permeability thresholds .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include C=O stretch (~1680 cm⁻¹), C-F stretch (~1220 cm⁻¹), and triazole ring vibrations (~1450 cm⁻¹) .
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NMR: H-NMR would feature azetidine protons as multiplet (δ 3.5–4.5 ppm), fluorophenyl aromatic signals (δ 6.8–7.3 ppm), and ketone carbonyl absence due to quadrupolar broadening .
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